1H-Imidazole-5-carbonyl chloride

Description

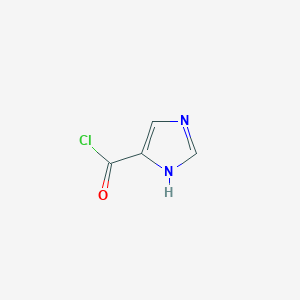

Structure

3D Structure

Properties

IUPAC Name |

1H-imidazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-4(8)3-1-6-2-7-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUDGPISLXECAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444635 | |

| Record name | 1H-IMIDAZOLE-5-CARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56460-32-3 | |

| Record name | 1H-IMIDAZOLE-5-CARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1H-Imidazole-5-Carbonyl Chloride: Structural Mechanics, Synthesis, and Applications in Drug Development

Executive Summary

In modern medicinal chemistry and organic synthesis, the efficient construction of complex heterocyclic scaffolds is paramount. 1H-Imidazole-5-carbonyl chloride (CAS 56460-32-3) serves as a highly reactive, versatile building block that bridges the gap between simple imidazole precursors and advanced therapeutic agents[1]. By providing an activated electrophilic center at the 5-position of the imidazole ring, this compound enables rapid, high-yield formations of amide and ester bonds. This technical guide explores the structural mechanics, self-validating synthetic protocols, and pharmaceutical applications of 1H-imidazole-5-carbonyl chloride.

Chemical Structure & Core Properties

The utility of 1H-imidazole-5-carbonyl chloride stems from its dual chemical nature. It features an aromatic, amphoteric imidazole ring—a fundamental structure found in histidine and histamine—coupled with a highly electrophilic acyl chloride moiety[1].

To facilitate rapid reference for assay design and computational modeling, the core quantitative properties of the molecule are summarized below, as aggregated from 2[2] and chemical databases[3]:

| Property | Value |

| IUPAC Name | 1H-imidazole-5-carbonyl chloride |

| CAS Number | 56460-32-3 |

| Molecular Formula | C₄H₃ClN₂O |

| Molecular Weight | 130.53 g/mol |

| Topological Polar Surface Area (TPSA) | 45.8 Ų |

| Hydrogen Bond Acceptor Count | 2 |

| Complexity Score | 106 |

| Typical IR C=O Stretch | ~1765 cm⁻¹ |

Mechanistic Insights: Reactivity & Causality

As a Senior Application Scientist, I frequently observe that the handling of heterocyclic acyl chlorides dictates the success or failure of downstream coupling. The acyl chloride at the 5-position is highly susceptible to nucleophilic attack. However, the basic secondary nitrogen (N-3) on the imidazole ring presents a unique challenge: the molecule can act as both an electrophile and a nucleophile, leading to unwanted self-polymerization or degradation if not managed correctly.

Causality in Stabilization: To suppress this autoreactivity, 1H-imidazole-5-carbonyl chloride is frequently synthesized, isolated, and utilized as a hydrochloride salt (e.g., 1H-imidazole-5-carbonyl chloride hydrochloride)[4]. Protonating the basic imidazole nitrogen renders it non-nucleophilic, stabilizing the highly reactive acyl chloride moiety during storage and preventing premature degradation. When introduced to a reaction mixture containing a target nucleophile (amine/alcohol) and an organic base (like DMAP or Triethylamine), the base neutralizes the HCl salt in situ, liberating the imidazole ring while simultaneously driving the nucleophilic acyl substitution forward[5].

Experimental Workflow & Self-Validating Protocol

The following protocol details the anhydrous synthesis of 1H-imidazole-5-carbonyl chloride from 1H-imidazole-5-carboxylic acid. This workflow is designed as a self-validating system , ensuring that intermediate success can be quantitatively proven before proceeding to sensitive coupling steps.

Protocol: Anhydrous Synthesis via Thionyl Chloride Activation

Reference standard adapted from 6[6] and 5[5].

-

Preparation & Initial Activation (0–5°C):

-

Step: Suspend 1H-imidazole-5-carboxylic acid in a 5-fold molar excess of thionyl chloride (SOCl₂).

-

Causality: SOCl₂ acts as both the halogenating agent and the anhydrous solvent. The low initial temperature controls the exothermic formation of the intermediate chlorosulfite ester, preventing thermal degradation of the imidazole core.

-

-

Reflux & Conversion (75°C):

-

Step: Gradually heat the reaction mixture to reflux for 1 to 2 hours.

-

Causality: Thermal energy is required to overcome the activation barrier for the nucleophilic attack of the chloride ion on the intermediate, driving the expulsion of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.

-

Self-Validation Checkpoint 1: The reaction's progress is visually self-validating. The conversion is complete when gas evolution ceases and the opaque suspension transitions into a clear, homogeneous solution.

-

-

Isolation via Vacuum Distillation:

-

Step: Remove all unreacted SOCl₂ under reduced pressure.

-

Causality: Residual SOCl₂ is a severe liability; it will aggressively compete with the synthesized acyl chloride in downstream coupling reactions, drastically reducing the yield of the target amide/ester.

-

-

Spectroscopic Verification:

-

Step: Analyze the resulting solid via Infrared (IR) Spectroscopy.

-

Self-Validation Checkpoint 2: A successful conversion is unequivocally marked by two factors: the complete disappearance of the broad carboxylic acid O-H stretch (3,270–2,650 cm⁻¹) and the distinct shift of the C=O stretch from ~1,715 cm⁻¹ (acid) to a sharp, high-energy acyl chloride peak at ~1,765 cm⁻¹[6].

-

Applications in Medicinal Chemistry

Once synthesized, 1H-imidazole-5-carbonyl chloride is a linchpin in drug discovery:

-

Antibacterial Agents: It is used to synthesize derivatives of metronidazole. Coupling the acyl chloride with various amino acids (like glycine) forms robust amide linkages that enhance the pharmacokinetic profiles of these antibiotics[6].

-

Receptor Antagonists & Kinase Inhibitors: The activated carbonyl reacts with complex amines (e.g., 2-chloropyridin-3-amine) in aprotic solvents (THF, DMF) to generate C–N carboxamide bonds. This specific pathway is utilized to synthesize therapeutic precursors like N-(2-Chloropyridin-3-YL)-1H-imidazole-5-carboxamide[5].

-

Steroid 11β-Hydroxylase Inhibitors: In the synthesis of etomidate analogs, the acid chloride intermediate is reacted with nucleophiles (such as methylamine or N,O-dimethylhydroxylamine) to generate N-methylamides and Weinreb amides, which are crucial for controlling enzymatic hydrolysis in vivo[4].

Pathway Visualization

Figure 1: Synthetic workflow from 1H-imidazole-5-carboxylic acid to therapeutic carboxamides.

Comprehensive References

-

Benchchem . "1H-Imidazole-5-carbonyl chloride|CAS 56460-32-3". 1

-

National Center for Biotechnology Information (NIH) . "1H-Imidazole-5-carbonyl chloride | CID 10773393". 2

-

Molecules (MDPI) / Semantic Scholar . "Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives". 6

-

EvitaChem . "Buy N-(2-Chloropyridin-3-YL)-1H-imidazole-5-carboxamide (EVT-3505877)". 5

-

Journal of Medicinal Chemistry (ACS) . "New Selective Inhibitors of Steroid 11β-Hydroxylation in the Adrenal Cortex". 4

Sources

- 1. 1H-Imidazole-5-carbonyl chloride|CAS 56460-32-3 [benchchem.com]

- 2. 1H-Imidazole-5-carbonyl chloride | C4H3ClN2O | CID 10773393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. evitachem.com [evitachem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Solubility Profile of 1H-Imidazole-5-carbonyl chloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1H-Imidazole-5-carbonyl chloride, a critical reagent in synthetic chemistry and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who handle this compound and require a deep understanding of its behavior in various organic media.

Introduction: The Chemical Identity and Significance of 1H-Imidazole-5-carbonyl chloride

1H-Imidazole-5-carbonyl chloride (CAS No. 56460-32-3) is a bifunctional molecule featuring a polar imidazole ring and a highly reactive acyl chloride group.[1][2] The imidazole moiety is a ubiquitous scaffold in biologically active molecules, including the amino acid histidine and numerous pharmaceuticals, valued for its ability to participate in hydrogen bonding and other molecular interactions.[3] The acyl chloride function serves as a potent acylating agent, primarily for the synthesis of amides and esters, making this compound a valuable building block in the construction of complex molecular architectures.[1][4]

However, the inherent reactivity of the acyl chloride group presents significant challenges, particularly concerning its stability and solubility.[5][6] Acyl chlorides are notoriously susceptible to hydrolysis and can react with a wide range of nucleophiles, including alcohols and even some polar aprotic solvents under certain conditions.[4][7] This reactivity profoundly influences the choice of appropriate solvents for reactions, purification, and storage, making a thorough understanding of its solubility profile not just beneficial, but essential for its effective use.

Theoretical Framework for Solubility: A Predictive Analysis

The principle of "like dissolves like" is the cornerstone for predicting solubility.[8] The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Molecular Characteristics of 1H-Imidazole-5-carbonyl chloride:

-

Polarity: The molecule possesses significant polarity arising from the C=O and C-Cl bonds in the acyl chloride group, as well as the N-H and C=N bonds within the imidazole ring. The presence of lone pairs on the nitrogen and oxygen atoms further contributes to its polar nature.

-

Hydrogen Bonding: The N-H proton on the imidazole ring can act as a hydrogen bond donor, while the nitrogen atoms and the carbonyl oxygen can act as hydrogen bond acceptors.[3] This capacity for hydrogen bonding is a key determinant of its solubility in protic solvents.

-

Reactivity: As an acyl chloride, it is highly electrophilic and will react with protic solvents such as water and alcohols.[6][9] This is a crucial consideration, as the "solubility" in such solvents is often a measure of reactivity rather than true dissolution.

Based on these characteristics, a qualitative prediction of its solubility in various classes of organic solvents can be made.

Predicted Solubility Profile of 1H-Imidazole-5-carbonyl chloride

The following table provides a predicted solubility profile based on the chemical properties of 1H-Imidazole-5-carbonyl chloride and general principles of solubility for acyl chlorides and imidazole derivatives.[4][10][11]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetonitrile (ACN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents are polar and can engage in dipole-dipole interactions with the polar groups of the solute. They are generally unreactive towards the acyl chloride group under standard conditions, making them suitable for dissolution and reaction media.[8][12] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are of intermediate polarity and are good solvents for a wide range of organic compounds. They are unlikely to react with the acyl chloride. The solubility of various imidazole derivatives has been measured in dichloromethane.[11] |

| Ethers | Diethyl ether | Low to Moderate | Diethyl ether is a relatively nonpolar solvent. While it is a common organic solvent, its ability to dissolve the polar 1H-Imidazole-5-carbonyl chloride is expected to be limited.[4] |

| Aromatic | Toluene, Benzene | Low | These are nonpolar solvents. The polar nature of 1H-Imidazole-5-carbonyl chloride suggests poor solubility in these media. Studies on similar imidazoles have shown low solubility in toluene.[11][13] |

| Alkanes | Hexane, Heptane | Very Low | As nonpolar solvents, alkanes are poor solvents for polar compounds and are not expected to dissolve 1H-Imidazole-5-carbonyl chloride to any significant extent. |

| Protic (Reactive) | Water, Alcohols (Methanol, Ethanol) | Reactive | These solvents will react with the acyl chloride group via nucleophilic acyl substitution to form the corresponding carboxylic acid or ester.[4][6] Therefore, true solubility cannot be determined as the compound is consumed in a chemical reaction. The solubility of imidazoles in alcohols has been studied, but this does not apply to the reactive acyl chloride derivative.[14] |

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain quantitative solubility data, a robust and well-controlled experimental protocol is necessary. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[8][15]

The Shake-Flask Method for Equilibrium Solubility Determination

This method involves agitating an excess of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute.[8] The concentration of the dissolved compound in the supernatant is then quantified.

Detailed Experimental Workflow

The following diagram illustrates the step-by-step process for determining the solubility of 1H-Imidazole-5-carbonyl chloride.

Sources

- 1. 1H-Imidazole-5-carbonyl chloride|CAS 56460-32-3 [benchchem.com]

- 2. 56460-32-3|1H-Imidazole-5-carbonyl chloride|BLD Pharm [bldpharm.com]

- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. AS/A-Level Chemistry - Acyl Chloride - A-level Chemistr... [tuttee.co]

- 6. shout.education [shout.education]

- 7. Chemistry Acid Chloride | SATHEE JEE [satheejee.iitk.ac.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

The Lynchpin of Acylation: An In-depth Technical Guide to the Mechanism of Action of 1H-Imidazole-5-carbonyl Chloride in Organic Synthesis

Introduction: The Strategic Advantage of 1H-Imidazole-5-carbonyl Chloride

In the intricate landscape of organic synthesis, the choice of an acylating agent is a critical decision that dictates reaction efficiency, selectivity, and ultimately, the successful construction of complex molecular architectures. Among the diverse array of available reagents, 1H-Imidazole-5-carbonyl chloride has emerged as a versatile and potent tool, particularly in the synthesis of amides and esters, which are foundational linkages in a vast number of pharmaceuticals and biologically active molecules.[1] This guide provides an in-depth exploration of the core mechanisms governing the reactivity of 1H-Imidazole-5-carbonyl chloride, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

Core Mechanism: A Tale of Enhanced Electrophilicity and Catalytic Turnover

The efficacy of 1H-Imidazole-5-carbonyl chloride as an acylating agent is rooted in the unique electronic properties of the imidazole ring. Unlike a standard acyl chloride, the imidazole moiety is not merely a passive scaffold but an active participant in the acylation process. The reaction proceeds through a highly reactive N-acylimidazolium intermediate, which is a superior acylating species compared to the initial acyl chloride.

The general mechanism involves a two-stage process:

-

Formation of the N-Acylimidazolium Intermediate: The reaction is initiated by the nucleophilic attack of the N-1 nitrogen of the imidazole ring on the carbonyl carbon of the acyl chloride. This step is often facilitated by the presence of a base to deprotonate the imidazole, though the reaction can also proceed, albeit slower, without an external base. The resulting tetrahedral intermediate rapidly collapses to form a highly electrophilic N-acylimidazolium salt, with the chloride ion as the counter-ion.

-

Nucleophilic Acyl Substitution: The N-acylimidazolium intermediate is then readily attacked by a wide range of nucleophiles, such as primary and secondary amines, alcohols, and thiols. The imidazole ring, being a good leaving group (the pKa of the conjugate acid of imidazole is approximately 7), is displaced, leading to the formation of the desired amide, ester, or thioester, and regenerating the imidazole, which can then participate in further catalytic cycles.

Caption: Generalized mechanism of acylation using 1H-Imidazole-5-carbonyl chloride.

Key Applications and Mechanistic Insights

Amide Bond Formation: A Cornerstone of Peptide and Medicinal Chemistry

The synthesis of amides is arguably the most significant application of 1H-Imidazole-5-carbonyl chloride.[1] The high reactivity of the N-acylimidazolium intermediate allows for the efficient coupling of a wide variety of primary and secondary amines, including sterically hindered and electronically deactivated substrates.

Mechanism of Amidation:

The reaction with an amine (R₂NH) proceeds via the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the N-acylimidazolium intermediate. The resulting tetrahedral intermediate collapses, expelling the neutral imidazole molecule and forming the stable amide bond. The released imidazole can be protonated by the liberated HCl, or a scavenger base is often added to neutralize the acid and drive the reaction to completion.

Caption: Mechanism of ester formation using 1H-Imidazole-5-carbonyl chloride.

Quantitative Data: A Comparative Overview of Reaction Parameters

The following table summarizes typical reaction conditions and reported yields for the acylation of various nucleophiles with 1H-Imidazole-5-carbonyl chloride and related acylimidazoles. It is important to note that optimal conditions may vary depending on the specific substrates used.

| Nucleophile | Product Type | Typical Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Primary Amine | Amide | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to rt | 1-4 | 85-95 | [1] |

| Secondary Amine | Amide | Tetrahydrofuran (THF) | Pyridine | rt | 2-6 | 80-90 | [2] |

| Aniline | Amide | N,N-Dimethylformamide (DMF) | None | 80 | 12 | 70-85 | [1] |

| Primary Alcohol | Ester | Acetonitrile (ACN) | 4-DMAP (cat.) | rt to 50 | 4-12 | 75-90 | [2] |

| Secondary Alcohol | Ester | Toluene | TEA | 50-80 | 12-24 | 60-80 | [3] |

| Thiol | Thioester | DCM | TEA | 0 to rt | 2-5 | 80-95 | [1] |

Experimental Protocols: A Practical Guide for the Synthetic Chemist

The following protocols provide detailed, step-by-step methodologies for the synthesis of an amide and an ester using 1H-Imidazole-5-carbonyl chloride.

Protocol 1: Synthesis of N-Benzyl-1H-imidazole-5-carboxamide

Materials:

-

1H-Imidazole-5-carbonyl chloride (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane mixture

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-Imidazole-5-carbonyl chloride and anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of benzylamine and triethylamine in anhydrous DCM.

-

Add the benzylamine solution dropwise to the cooled solution of 1H-Imidazole-5-carbonyl chloride over 15 minutes with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure N-benzyl-1H-imidazole-5-carboxamide.

Caption: Experimental workflow for the synthesis of N-benzyl-1H-imidazole-5-carboxamide.

Protocol 2: Synthesis of Ethyl 1H-imidazole-5-carboxylate

Materials:

-

1H-Imidazole-5-carbonyl chloride (1.0 eq)

-

Anhydrous Ethanol (excess)

-

Pyridine (1.5 eq)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane mixture

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 1H-Imidazole-5-carbonyl chloride and anhydrous toluene.

-

Add anhydrous ethanol (used as both reactant and solvent) and pyridine to the flask.

-

Heat the reaction mixture to 60 °C and stir for 8 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure ethyl 1H-imidazole-5-carboxylate.

Troubleshooting and Side Reactions

While 1H-Imidazole-5-carbonyl chloride is a robust reagent, certain side reactions and experimental challenges can arise. A proactive understanding of these potential issues is key to successful synthesis.

-

Hydrolysis of the Acyl Chloride: 1H-Imidazole-5-carbonyl chloride is sensitive to moisture and can hydrolyze back to the corresponding carboxylic acid. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere. [4]* Reaction at the Imidazole N-1 Position: While the primary reaction occurs at the carbonyl group, under certain conditions, particularly with highly reactive nucleophiles or in the absence of a suitable base, reaction at the N-1 position of the imidazole ring can occur. This can be minimized by using a non-nucleophilic base and controlling the reaction temperature.

-

Purification Challenges: The imidazole byproduct can sometimes co-elute with the desired product during chromatography. A dilute acid wash during the workup can help to remove the basic imidazole.

-

Low Reactivity with Hindered Nucleophiles: For sterically demanding amines or alcohols, the reaction may be sluggish. In such cases, increasing the reaction temperature, using a more polar solvent like DMF, or adding a catalytic amount of a more potent acyl transfer catalyst like 4-DMAP can be beneficial.

Conclusion: A Versatile and Indispensable Tool in the Synthetic Chemist's Arsenal

1H-Imidazole-5-carbonyl chloride stands as a testament to the power of strategic reagent design in organic synthesis. Its unique mechanism of action, proceeding through a highly reactive N-acylimidazolium intermediate, provides a distinct advantage for the construction of amide and ester linkages. By understanding the fundamental principles that govern its reactivity, and by employing the robust protocols outlined in this guide, researchers can confidently leverage the capabilities of this versatile reagent to accelerate their synthetic endeavors and drive innovation in drug discovery and materials science.

References

-

PubMed. (1987). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Retrieved from [Link]

-

ACS Publications. (2019). Structure and Reactivity of Highly Twisted N-Acylimidazoles. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]

-

ACS Publications. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. Retrieved from [Link]

- Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.

-

ResearchGate. (n.d.). Stability Studies of N‐Acylimidazoles | Request PDF. Retrieved from [Link]

-

PMC. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. Retrieved from [Link]

-

ResearchGate. (2023). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Retrieved from [Link]

-

ResearchGate. (n.d.). Post‐functionalizations of acyl‐imidazole derivatives. Retrieved from [Link]

-

ACS Publications. (2020). Nickel-Catalyzed Direct Acylation of Aryl and Alkyl Bromides with Acylimidazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Main reaction pathways for the formation of 1H-imidazole derivatives.... Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

-

PMC. (n.d.). One Pot Synthesis of 2-Imidazolines via the Ring Expansion of Imidoyl Chlorides with Aziridines. Retrieved from [Link]

-

Semantic Scholar. (2000). The selective reaction of primary amines with carbonyl imidazole containing compounds: selective amide and carbamate synthesis. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). REGIOSELECTIVE N-ACYLATION OF. Retrieved from [Link]

-

MDPI. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). The Reaction of Carbonyldiimidazole with Alcohols to Form Carbamates and N-Alkylimidazoles | Request PDF. Retrieved from [Link]

-

Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines. Retrieved from [Link]

-

Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

ACS Publications. (2025). An Efficient H-Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. Retrieved from [Link]

-

PMC. (2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Retrieved from [Link]

-

PMC. (n.d.). Gluco-1H-imidazole: A New Class of Azole-Type β-Glucosidase Inhibitor. Retrieved from [Link]

-

OSTI.gov. (2024). Carbonyldiimidazole as a derivatizing agent for the enhanced detection of pinacolyl alcohol by EI-GC-MS and LC. Retrieved from [Link]

Sources

Thermodynamic stability of 1H-Imidazole-5-carbonyl chloride

An In-Depth Technical Guide to the Thermodynamic Stability of 1H-Imidazole-5-carbonyl Chloride

Abstract

1H-Imidazole-5-carbonyl chloride (CAS: 56460-32-3) is a highly reactive, bifunctional molecule that serves as a critical building block in the synthesis of pharmaceuticals and advanced materials.[1] Its utility is derived from the presence of a reactive acyl chloride moiety for facile amide and ester bond formation, coupled with the versatile imidazole scaffold, a cornerstone of numerous biologically active molecules.[1] However, the very features that make this compound a valuable synthetic intermediate also dictate its inherent thermodynamic instability. This technical guide provides a comprehensive analysis of the factors governing the stability of 1H-Imidazole-5-carbonyl chloride, offering field-proven insights for its synthesis, handling, and application. We will explore its molecular and electronic structure, key decomposition pathways, and the experimental and computational methodologies used to characterize its stability profile.

Molecular Structure and its Influence on Stability

The thermodynamic stability of 1H-Imidazole-5-carbonyl chloride is a direct consequence of the electronic interplay between the aromatic imidazole ring and the highly electrophilic acyl chloride group.

-

The Imidazole Ring: The imidazole ring is an aromatic heterocycle containing two nitrogen atoms. It is a relatively stable system due to the delocalization of six π-electrons.[2] The lone pair of electrons on the N1 nitrogen participates in the aromatic system, while the N3 nitrogen's lone pair is in an sp² hybrid orbital in the plane of the ring, rendering it basic and nucleophilic.

-

The Acyl Chloride Group: The carbonyl chloride group is a powerful electrophile. The carbonyl carbon is rendered highly electron-deficient by the strong electron-withdrawing effects of both the oxygen and chlorine atoms. The chloride ion is an excellent leaving group, which underpins the high reactivity of acyl chlorides in nucleophilic acyl substitution reactions.[3]

The juxtaposition of these two functional groups creates a molecule with conflicting stability characteristics. While the imidazole ring itself is stable, the acyl chloride is inherently reactive. The imidazole ring can act as an electron-withdrawing group through its π-system, which may slightly modulate the electrophilicity of the carbonyl carbon. However, the most significant stability concern arises from the high reactivity of the acyl chloride group itself, particularly its susceptibility to nucleophiles.

Key Stability Challenges and Decomposition Pathways

The principal limitation in the application of 1H-Imidazole-5-carbonyl chloride is its pronounced instability, primarily driven by its reactivity towards nucleophiles, especially water.

Hydrolytic Instability

The most immediate and significant stability issue for 1H-Imidazole-5-carbonyl chloride is its extreme sensitivity to moisture.[4] Like most low-molecular-weight acyl chlorides, it reacts rapidly and exothermically with water to hydrolyze back to the parent 1H-imidazole-5-carboxylic acid, generating corrosive hydrogen chloride (HCl) gas in the process.[5]

Mechanism of Hydrolysis: The reaction proceeds via a classic nucleophilic acyl substitution mechanism, specifically through an addition-elimination pathway.

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the highly electrophilic carbonyl carbon.

-

Tetrahedral Intermediate Formation: This attack breaks the C=O π-bond, forming a transient tetrahedral intermediate.

-

Elimination of Leaving Group: The intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: A final deprotonation step yields the carboxylic acid and HCl.

Caption: Nucleophilic acyl substitution pathway for hydrolysis.

This rapid hydrolysis necessitates that the compound be synthesized, stored, and handled under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).[6][7] Vendor recommendations for storage at 2-8°C under an inert atmosphere further underscore its limited stability.[6]

Thermal Stability

While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for 1H-Imidazole-5-carbonyl chloride is not widely published, its thermal behavior can be inferred from general principles of acyl chlorides and related heterocyclic compounds.[8]

Acyl chlorides typically exhibit thermal decomposition at elevated temperatures, often above 200°C.[9] For 1H-Imidazole-5-carbonyl chloride, potential thermal decomposition pathways could include:

-

Decarbonylation: Expulsion of carbon monoxide to form 5-chloro-1H-imidazole.

-

Intermolecular Reactions: Polymerization or self-condensation reactions involving the reactive acyl chloride and the imidazole ring of another molecule, especially at high concentrations and temperatures.

A generalized workflow for assessing thermal stability is presented below.

Caption: Workflow for experimental thermal analysis.

Chemical Reactivity and Compatibility

The high reactivity of 1H-Imidazole-5-carbonyl chloride extends to a wide range of nucleophiles, making it a versatile but sensitive reagent. It should be stored away from:

-

Alcohols: Reacts to form esters.[5]

-

Amines: Reacts readily to form amides.[10]

-

Strong Bases: Can promote deprotonation of the imidazole ring or catalyze decomposition.

Synthesis, Handling, and Analytical Characterization

Given its instability, the synthesis and handling of 1H-Imidazole-5-carbonyl chloride must be approached with meticulous care. It is often prepared and used in situ or purified and stored for only short periods under controlled conditions.

Synthesis Protocol

The most common and reliable method for the preparation of 1H-Imidazole-5-carbonyl chloride is the reaction of 1H-imidazole-5-carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride are standard reagents for this transformation.[9] The use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is often preferred for its milder conditions and the generation of only gaseous byproducts (CO, CO₂, HCl).[9]

Step-by-Step Methodology (Oxalyl Chloride Method):

-

Preparation: All glassware must be rigorously oven-dried and assembled hot under a stream of dry nitrogen or argon.

-

Reagent Setup: Suspend 1H-imidazole-5-carboxylic acid (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane) in a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

-

Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the suspension.

-

Chlorination: Cool the mixture to 0°C using an ice bath. Add oxalyl chloride (approx. 1.2-1.5 eq.) dropwise via the dropping funnel over 30-60 minutes. Vigorous gas evolution will be observed.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the reaction mixture becomes a clear solution.

-

Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 1H-Imidazole-5-carbonyl chloride is often a solid or semi-solid and can be used directly for the next step.

-

Purification (if necessary): Purification is challenging due to the compound's reactivity. If required, recrystallization from a non-nucleophilic solvent under anhydrous conditions may be attempted, though this often leads to significant product loss.

Caption: Synthesis workflow for 1H-Imidazole-5-carbonyl chloride.

Safe Handling and Storage

Adherence to strict safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6]

-

Ventilation: All manipulations must be performed in a certified chemical fume hood.[6]

-

Inert Conditions: Use Schlenk line techniques or a glovebox to handle the compound and prevent exposure to atmospheric moisture.

-

Storage: Store in a tightly sealed container under an inert atmosphere (N₂ or Ar) at refrigerated temperatures (2-8°C).[6] The container should be placed inside a secondary container within a desiccator.

Analytical Characterization

Unambiguous characterization is essential but must be performed rapidly with anhydrous solvents.

Table 1: Predicted Analytical Data

| Technique | Predicted Observation | Rationale/Interpretation |

| FT-IR | Strong C=O stretch at ~1750-1800 cm⁻¹; Aromatic C=C and C=N stretches at ~1500-1650 cm⁻¹; Broad N-H stretch ~3100-3300 cm⁻¹. | The high-frequency C=O stretch is characteristic of reactive acyl chlorides.[11] The N-H stretch of the imidazole ring is also expected.[3] |

| ¹H NMR | Two aromatic protons on the imidazole ring (singlets, ~7.5-8.5 ppm); One N-H proton (broad singlet, >10 ppm). | The chemical shifts of the ring protons are downfield due to the aromatic nature and the electron-withdrawing acyl group. The N-H proton is acidic and often broad.[4] |

| ¹³C NMR | Carbonyl carbon at ~160-170 ppm; Two aromatic CH carbons at ~120-140 ppm; One aromatic quaternary carbon at ~135-145 ppm. | The carbonyl carbon chemical shift is characteristic of an acyl chloride.[11] |

| Mass Spec | [M+H]⁺ at m/z 131.0/133.0. | Expected molecular ion peak with a characteristic ~3:1 isotopic pattern for the presence of one chlorine atom. |

Computational Analysis

In the absence of extensive experimental thermodynamic data, computational methods like Density Functional Theory (DFT) can provide valuable insights.[12] A computational study would involve:

-

Geometry Optimization: To determine the lowest energy conformation and predict bond lengths and angles.

-

Frequency Calculations: To confirm the structure is a true minimum on the potential energy surface and to calculate zero-point vibrational energy and thermal corrections.

-

Enthalpy of Formation Calculation: To determine the standard molar enthalpy of formation (ΔfH°m), a key measure of thermodynamic stability.

These calculations, performed on both 1H-Imidazole-5-carbonyl chloride and its potential decomposition products (e.g., 1H-imidazole-5-carboxylic acid and HCl), would allow for the prediction of reaction enthalpies for decomposition pathways like hydrolysis, providing a quantitative measure of its instability.

Conclusion

1H-Imidazole-5-carbonyl chloride is a quintessential example of a highly valuable yet inherently unstable reactive intermediate. Its thermodynamic profile is dominated by the electrophilicity of the acyl chloride group, leading to extreme sensitivity to hydrolysis. While its aromatic imidazole core is stable, the molecule as a whole must be treated as a moisture-sensitive and thermally labile compound. Successful application in research and development hinges on a deep understanding of these stability limitations, mandating the use of rigorous anhydrous techniques, inert atmosphere handling, and controlled temperature storage. By adhering to the protocols and considering the stability principles outlined in this guide, researchers can effectively harness the synthetic potential of this versatile building block.

References

-

Bhat, M. A., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. Available at: [Link]

-

El-Metwaly, N. S., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5334. Available at: [Link]

-

Bhat, M. A., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave, 1(4). Available at: [Link]

-

NextSDS. 1H-Imidazole-5-carbonyl chloride — Chemical Substance Information. Available at: [Link]

-

ResearchGate. 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). Available at: [Link]

-

The Royal Society of Chemistry. S1 Supporting information Preparation of polysubstituted imidazole frames using AC-SO3H/[Urea]7[ZnCl2]2 as efficient catalysts. Available at: [Link]

-

ACS Publications. Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment. Available at: [Link]

-

ResearchGate. Synthetic procedure for 2‐(carboxycarbonyl)‐1H‐imidazole‐5‐carboxylic.... Available at: [Link]

-

MDPI. Synthesis, Crystal Structure and Solid State Transformation of 1,2-Bis[(1-methyl-1H-imidazole-2-yl)thio]ethane. Available at: [Link]

-

ResearchGate. Main reaction pathways for the formation of 1H-imidazole derivatives.... Available at: [Link]

-

Wikipedia. Carbonyldiimidazole. Available at: [Link]

-

Chalmers ODR. Application of amorphous classification system and glass forming ability. Available at: [Link]

-

Mettler Toledo. Thermal Analysis in Practice Tips and Hints. Available at: [Link]

-

ResearchGate. a) DSC of 5⋅HClO4. b) TGA of 5⋅HClO4. Available at: [Link]

-

Pandey, S., et al. (2021). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 6(5), 3692-3706. Available at: [Link]

-

Organic Process Research & Development. Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. Available at: [Link]

-

MDPI. Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Available at: [Link]

-

Australian Government Department of Health. 1H-Imidazole, 1-ethenyl- - Evaluation statement. Available at: [Link]

-

MDPI. Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. Available at: [Link]

-

MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Available at: [Link]

-

ResearchGate. Thermodynamics and Computational Study of the Molecular Interactions of Imidazolium and Pyrrolidinium Based Ionic Liquids in Water. Available at: [Link]

-

Open Access Journals. An Over View of Computational Chemistry. Available at: [Link]

Sources

- 1. odr.chalmers.se [odr.chalmers.se]

- 2. Page loading... [wap.guidechem.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. 56460-32-3|1H-Imidazole-5-carbonyl chloride|BLD Pharm [bldpharm.com]

- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1H-Imidazole-5-carbonyl chloride|CAS 56460-32-3 [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. openaccessjournals.com [openaccessjournals.com]

Protocol for amide bond formation using 1H-Imidazole-5-carbonyl chloride

Application Note: Optimized Protocol for Amide Bond Formation Using 1H-Imidazole-5-Carbonyl Chloride

Executive Summary

The imidazole-5-carboxamide pharmacophore is a privileged structural motif ubiquitous in modern drug discovery, frequently appearing in kinase inhibitors, antifungal agents, and epigenetic modulators[1]. Synthesizing this linkage efficiently requires the use of 1H-imidazole-5-carbonyl chloride, a highly reactive but nuanced electrophile.

This application note provides a comprehensive, self-validating methodology for amide bond formation using this reagent. As a Senior Application Scientist, I have structured this guide to move beyond a simple "recipe," offering deep mechanistic insights into reagent stability, tautomeric regiocontrol, and the causality behind specific reaction conditions to ensure high-fidelity synthesis in your laboratory.

Mechanistic Insights & Reaction Design (E-E-A-T)

Reagent Stability and the Hydrochloride Salt

Free base 1H-imidazole-5-carbonyl chloride is inherently unstable; the nucleophilic imidazole nitrogen of one molecule can attack the highly electrophilic acyl chloride of another, leading to rapid self-acylation and polymerization. To circumvent this, the reagent is almost exclusively synthesized and deployed as a hydrochloride salt [2]. Protonation of the imidazole ring renders it non-nucleophilic, stabilizing the monomeric acyl chloride for long-term storage and controlled reactivity.

Tautomerism and Regiocontrol

Unsubstituted 1H-imidazole-5-carbonyl chloride exists in a dynamic tautomeric equilibrium with 1H-imidazole-4-carbonyl chloride[3]. This tautomerism can complicate both the reaction trajectory and the downstream NMR characterization of the resulting amide (often presenting as broadened or duplicated peaks). If strict regiocontrol is required for structure-activity relationship (SAR) studies, utilizing an N-substituted derivative—such as 1-methyl-1H-imidazole-5-carbonyl chloride hydrochloride—is highly recommended to lock the regiochemistry[4].

Base Selection: The Stoichiometric Imperative

Because the reagent is deployed as an HCl salt, and the nucleophilic acyl substitution generates a second equivalent of HCl, a minimum of 2.0 to 3.0 equivalents of base is mandatory.

-

DIPEA (N,N-Diisopropylethylamine): Often the base of choice due to its high steric hindrance, which prevents it from acting as a competing nucleophile[5].

-

DMAP (4-Dimethylaminopyridine): Acts as a powerful nucleophilic catalyst. It is frequently used in stoichiometric amounts (up to 2.5 eq) in dichloromethane (CH₂Cl₂) to accelerate the coupling of sterically hindered or electronically deactivated amines[4].

Figure 1: Mechanistic pathway of nucleophilic acyl substitution.

Quantitative Data: Reaction Optimization

The choice of solvent and base heavily dictates the impurity profile and overall yield. The table below summarizes validated conditions across different literature precedents.

| Solvent | Base System | Temperature | Time | Average Yield | Byproduct Profile |

| CH₂Cl₂ | DMAP (2.5 eq) | 0 °C to RT | 2 h | 75–90% | Minimal; clean conversion[4] |

| 1,4-Dioxane | DIPEA (2.0 - 3.0 eq) | RT | 1–2 h | 80–95% | Trace hydrolysis[5] |

| DMF | Et₃N (3.0 eq) | 25 °C | 6 h | 65–78% | Moderate homocoupled dimer[3] |

Standard Operating Procedure (SOP): Amide Coupling

Scale: 1.0 mmol (Readily scalable to multi-gram quantities) Self-Validating Principle: This protocol utilizes visual cues (dissolution of the suspension) and specific temperature controls to prevent the exothermic degradation of the acyl chloride.

Materials Required:

-

1H-Imidazole-5-carbonyl chloride hydrochloride (1.2 mmol, 1.2 eq)

-

Target Primary or Secondary Amine (1.0 mmol, 1.0 eq)

-

DMAP or DIPEA (2.5 to 3.0 mmol, 2.5 - 3.0 eq)

-

Anhydrous CH₂Cl₂ or 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

-

Preparation of the Amine Solution:

-

To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the target amine (1.0 mmol) and anhydrous CH₂Cl₂ (8 mL) under an inert argon or nitrogen atmosphere.

-

Add the selected base (e.g., DMAP, 2.5 mmol) in one portion. Stir for 5 minutes to ensure complete dissolution.

-

-

Temperature Control & Activation:

-

Submerge the reaction flask in an ice-water bath and allow the solution to cool to exactly 0 °C. Causality: Cooling is critical to suppress the formation of ketene intermediates and prevent the highly exothermic degradation of the acyl chloride upon addition[4].

-

-

Addition of the Acyl Chloride:

-

Suspend the 1H-imidazole-5-carbonyl chloride hydrochloride (1.2 mmol) in 2 mL of anhydrous CH₂Cl₂.

-

Add this suspension dropwise (or portion-wise if solid) to the cooled amine solution over 10 minutes.

-

Visual Cue: The reaction mixture will typically transition from a clear solution to a cloudy suspension as the amine hydrochloride byproduct precipitates.

-

-

Propagation and In-Process Control (IPC):

-

Remove the ice bath and allow the reaction to warm naturally to room temperature (RT). Stir for 2 hours[4].

-

Perform TLC or LC-MS analysis. The reaction is complete when the limiting reagent (amine) is fully consumed.

-

-

Quench and Aqueous Workup:

-

Dilute the reaction mixture with an additional 15 mL of CH₂Cl₂.

-

Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃. Causality: The mild base neutralizes excess HCl and hydrolyzes any unreacted acyl chloride into the corresponding water-soluble carboxylic acid.

-

Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 × 10 mL).

-

Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue via silica gel flash chromatography (typically using a gradient of 0–10% Methanol in CH₂Cl₂ due to the polarity of the imidazole ring) to afford the pure imidazole-5-carboxamide.

-

Figure 2: Experimental workflow for imidazole-5-carboxamide synthesis.

References

-

National Institutes of Health (NIH). Synthesis and Biological Evaluation of a Series of Novel Inhibitor of Nek2/Hec1 Analogues. Retrieved from:[Link]

-

Journal of Medicinal Chemistry - ACS Publications. Imidazolone as an Amide Bioisostere in the Development of β-1,3-N-Acetylglucosaminyltransferase 2 (B3GNT2) Inhibitors. Retrieved from:[Link]

- Google Patents.US3991072A - Racemization of lower alkyl imidazole carboxylates.

Sources

- 1. 1H-Imidazole-5-carbonyl chloride|CAS 56460-32-3 [benchchem.com]

- 2. US3991072A - Racemization of lower alkyl imidazole carboxylates - Google Patents [patents.google.com]

- 3. evitachem.com [evitachem.com]

- 4. Synthesis and Biological Evaluation of a Series of Novel Inhibitor of Nek2/Hec1 Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Note & Protocols: Strategic Synthesis of Imidazole-Based Bioactive Scaffolds from 1H-Imidazole-5-carbonyl chloride

Executive Summary: The Strategic Value of 1H-Imidazole-5-carbonyl chloride

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3] Its derivatives have shown a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5] This guide focuses on a highly versatile and reactive starting material, 1H-Imidazole-5-carbonyl chloride , for the efficient construction of diverse imidazole derivatives.

The primary mode of reactivity for 1H-Imidazole-5-carbonyl chloride is nucleophilic acyl substitution.[6] The carbonyl carbon is highly electrophilic, made so by the electron-withdrawing effects of both the adjacent chlorine atom and the imidazole ring. The chloride ion is an excellent leaving group, making this compound an ideal precursor for the synthesis of amides, esters, and other carbonyl derivatives under mild conditions.[6] This document provides detailed protocols, mechanistic insights, and practical guidance for leveraging this key intermediate in drug discovery workflows.

Core Synthetic Pathways: Amide and Ester Formation

The high reactivity of the acyl chloride function allows for straightforward coupling with a wide range of nucleophiles. The two most common and valuable transformations are the formation of carboxamides (with amines) and carboxylates (with alcohols).

A. Synthesis of 1H-Imidazole-5-Carboxamides via Amine Coupling

The reaction of 1H-Imidazole-5-carbonyl chloride with primary or secondary amines is a robust and high-yielding method for producing N-substituted 1H-imidazole-5-carboxamides.[6] These derivatives are of significant interest in medicinal chemistry.[4]

Causality Behind the Protocol: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon.[6] This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion. A key consideration is the simultaneous formation of hydrogen chloride (HCl) as a byproduct. This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base (e.g., triethylamine, pyridine, or an excess of the reactant amine) is essential to scavenge the HCl and drive the reaction to completion.[6] Maintaining anhydrous conditions is critical, as the acyl chloride readily hydrolyzes in the presence of water to the corresponding carboxylic acid.

Experimental Workflow: Synthesis of 1H-Imidazole-5-Carboxamides

Caption: General workflow for the synthesis of 1H-Imidazole-5-Carboxamides.

Detailed Protocol: Synthesis of N-benzyl-1H-imidazole-5-carboxamide

-

Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM, 20 mL). Add benzylamine (1.0 eq, e.g., 0.214 g, 2.0 mmol) and triethylamine (1.2 eq, e.g., 0.242 g, 2.4 mmol). Stir the solution and cool to 0 °C in an ice bath.

-

Reagent Addition: In a separate dry flask, dissolve 1H-Imidazole-5-carbonyl chloride hydrochloride (1.1 eq, e.g., 0.367 g, 2.2 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled amine solution over 15 minutes using a dropping funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

-

Work-up: Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation: Purify the resulting crude solid by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure N-benzyl-1H-imidazole-5-carboxamide.

| Amine Substrate | Base | Solvent | Typical Yield (%) |

| Aniline | Pyridine | THF | 85-95% |

| Cyclohexylamine | Triethylamine | DCM | 90-98% |

| Morpholine | Triethylamine | DCM | 92-99% |

| Piperidine | Excess Piperidine | THF | 88-96% |

B. Synthesis of 1H-Imidazole-5-Carboxylates (Esters) via Alcohol Coupling

The esterification of 1H-Imidazole-5-carbonyl chloride with primary or secondary alcohols provides direct access to 1H-imidazole-5-carboxylate esters. These compounds are valuable intermediates in the synthesis of more complex molecules, such as the antihypertensive drug Olmesartan.[7]

Causality Behind the Protocol: Similar to amidation, this reaction follows a nucleophilic acyl substitution pathway. However, alcohols are generally less nucleophilic than amines. While the reaction can proceed with the alcohol alone, particularly with reactive primary alcohols, it is often facilitated by the inclusion of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. For less reactive alcohols, such as hindered secondary or tertiary alcohols, the formation of the corresponding alkoxide with a stronger, non-nucleophilic base (e.g., sodium hydride) prior to the addition of the acyl chloride may be necessary to achieve a reasonable reaction rate. Again, anhydrous conditions are paramount to prevent hydrolysis of the starting material.

Experimental Workflow: Synthesis of 1H-Imidazole-5-Carboxylates

Caption: General workflow for the synthesis of 1H-Imidazole-5-Carboxylates.

Detailed Protocol: Synthesis of Ethyl 1H-imidazole-5-carboxylate

-

Preparation: To a dry round-bottom flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF, 25 mL). Add absolute ethanol (1.0 eq, e.g., 0.092 g, 2.0 mmol) and pyridine (1.2 eq, e.g., 0.190 g, 2.4 mmol). Stir the solution and cool to 0 °C.

-

Reagent Addition: Add solid 1H-Imidazole-5-carbonyl chloride hydrochloride (1.1 eq, e.g., 0.367 g, 2.2 mmol) portion-wise to the cooled alcohol solution over 15-20 minutes, ensuring the temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 3-5 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Remove the solvent under reduced pressure. Add ethyl acetate (30 mL) and water (20 mL) to the residue.

-

Purification: Separate the layers. Wash the organic layer with 1M HCl (to remove pyridine), followed by saturated aqueous NaHCO₃, and finally brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Isolation: The crude product can be purified by flash chromatography or distillation under reduced pressure to yield pure ethyl 1H-imidazole-5-carboxylate.

| Alcohol Substrate | Base | Solvent | Typical Yield (%) |

| Methanol | Pyridine | THF | 90-97% |

| Isopropanol | Triethylamine | Dioxane | 85-93% |

| Phenol | Triethylamine | Acetonitrile | 75-85% |

| Benzyl Alcohol | Pyridine | DCM | 90-98% |

Characterization and Validation

The identity and purity of the synthesized imidazole derivatives must be confirmed through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, ensuring the correct connectivity of the amide or ester group to the imidazole core.

-

Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch (typically ~1650-1680 cm⁻¹ for amides, ~1710-1730 cm⁻¹ for esters) confirms the formation of the desired functional group.

-

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.

Field-Proven Insights & Troubleshooting

-

Hydrolysis: The primary challenge is the moisture sensitivity of 1H-Imidazole-5-carbonyl chloride. Always use anhydrous solvents, oven-dried glassware, and maintain an inert atmosphere. If the corresponding carboxylic acid is observed as a major byproduct, it indicates insufficient control of moisture.

-

N-Acylation vs. C-Acylation: While the reaction with amines and alcohols primarily yields the desired N-acyl or O-acyl products at the carbonyl chloride, it's important to note that imidazole itself can be N-acylated.[8] However, the C5-carbonyl chloride is significantly more reactive, and under the described conditions, reaction at this position is dominant.

-

Purification: The basic nature of the imidazole ring can cause tailing on silica gel chromatography. This can often be mitigated by adding a small amount of triethylamine (0.1-1%) to the eluent.

References

- A novel method for synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research.

- Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. PMC.

- N-phenyl-1H-imidazole-5-carboxamide Derivatives: A Comprehensive Technical Guide for Medicinal Chemists. Benchchem.

- Imidazole and its derivatives as potential candid

- Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. International Journal of Pharmaceutical Sciences.

- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI.

- Synthesis and Biological Evaluation of Novel Imidazole Deriv

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.

- 1H-Imidazole-5-carbonyl chloride | CAS 56460-32-3. Benchchem.

- Technical Support Center: Optimizing Imidazole Acyl

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-Imidazole-5-carbonyl chloride|CAS 56460-32-3 [benchchem.com]

- 7. jocpr.com [jocpr.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Advanced Protocols for the Preparation of Pharmaceutical Intermediates using 1H-Imidazole-5-Carbonyl Chloride

Executive Summary

The imidazole ring is a privileged scaffold in medicinal chemistry, frequently serving as a hydrogen bond donor/acceptor and a bioisostere for various heterocycles. Within drug development, 1H-imidazole-5-carbonyl chloride (and its tautomeric/N-alkylated derivatives) is a critical electrophilic building block used to construct complex amide and ester linkages. This application note provides a comprehensive, mechanistically grounded guide to handling this highly reactive intermediate, ensuring high-yield synthesis of pharmaceutical precursors.

Chemical Nuances: Tautomerism and Stability

A fundamental challenge in utilizing unprotected 1H-imidazole-5-carbonyl chloride is its inherent instability. The basic nitrogen of the imidazole ring (pKa ~7) readily acts as a nucleophile against the highly electrophilic acyl chloride, leading to rapid self-condensation and polymerization[1].

To circumvent this, process chemists employ two primary strategies:

-

Hydrochloride Salt Isolation: Generating the acyl chloride as a hydrochloride salt (e.g., 1H-imidazole-5-carbonyl chloride hydrochloride) protonates the imidazole nitrogen, rendering it non-nucleophilic and stabilizing the molecule for storage[1].

-

N-Alkylation/Protection: Utilizing N-substituted variants, such as 1-methyl-1H-imidazole-5-carbonyl chloride, fixes the tautomeric geometry (distinguishing the 4- and 5-positions) and prevents unwanted side reactions during amide coupling[2].

Therapeutic Landscape of Imidazole-Carbonyl Intermediates

The versatility of the imidazole-carbonyl pharmacophore is demonstrated by its presence across diverse therapeutic targets. The table below summarizes key applications where this intermediate is indispensable.

| Therapeutic Target / Application | Intermediate Class | Disease Indication | Reference |

| Glycine Type-1 Transporter (GlyT1) | Imidazole-4/5-carboxamide | Schizophrenia / Cognitive Disorders | [1] |

| Cannabinoid 1 (CB1) Receptor | 1,2-Diarylimidazol-4-carboxamide | Obesity / Metabolic Syndrome | [3] |

| Nek2/Hec1 Kinase | Thiazolyl-imidazole-amide | Oncology / Cancer Therapeutics | [2] |

| GABA-A Receptor Modulators | Imidazole-5-carboxylate | General Anesthesia (e.g., Etomidate analogs) | [4] |

Mechanistic Pathway

The following diagram illustrates the logical flow from the stable carboxylic acid precursor to the final pharmaceutical amide, highlighting the critical Vilsmeier-Haack activation step.

Workflow and mechanistic pathway for imidazole-based amide intermediate synthesis.

Validated Experimental Protocols

Protocol A: Synthesis of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

Adapted from kilogram-scale process chemistry methodologies[1].

Objective: Convert the stable carboxylic acid to the highly reactive acyl chloride hydrochloride salt without liquid byproducts.

Step-by-Step Methodology:

-

Reactor Charging: To a flame-dried, inert-gas-purged round-bottom flask, add 1-methyl-1H-imidazole-5-carboxylic acid (1.0 equiv).

-

Solvent Addition: Suspend the solid in anhydrous Dichloromethane (DCM) (10 volumes).

-

Catalyst Addition: Add N,N-Dimethylformamide (DMF) (0.05 equiv). Note: Ensure rapid stirring to maintain a uniform slurry.

-

Cooling: Chill the suspension to 0–5 °C using an ice-water bath.

-

Chlorination: Dropwise add Oxalyl chloride (1.10 to 1.20 equiv) over 45 minutes, strictly maintaining the internal temperature below 10 °C.

-

Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2–4 hours.

-

Isolation: Concentrate the mixture under reduced pressure to yield the acyl chloride hydrochloride as a highly moisture-sensitive solid. Store immediately under inert atmosphere.

Causality & Self-Validation:

-

Why Oxalyl Chloride? Unlike thionyl chloride, which leaves residual liquid SOCl2 (bp 79 °C) that is difficult to remove without thermally degrading the product, oxalyl chloride decomposes entirely into gaseous byproducts (CO, CO2, HCl)[1].

-

Why Catalytic DMF? DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (a chloroiminium ion). This intermediate is significantly more electrophilic than oxalyl chloride alone, accelerating the conversion of the carboxylic acid to the acyl chloride.

-

Self-Validation (In-Process Control): The reaction progress is visually self-validating. The addition of oxalyl chloride triggers vigorous gas evolution (CO and CO2). The cessation of bubbling, coupled with the transition of the slurry to a distinct crystalline suspension, indicates reaction completion[1].

Protocol B: DMAP-Catalyzed Amide Bond Formation

Adapted from the synthesis of Nek2/Hec1 inhibitors and CB1 antagonists[2][3].

Objective: Couple the acyl chloride hydrochloride with a target amine to form a stable pharmaceutical intermediate.

Step-by-Step Methodology:

-

Amine Preparation: Dissolve the target amine (1.0 equiv) in anhydrous DCM (15 volumes) and cool to 0 °C.

-

Base Addition: Add Pyridine (3.0 equiv) and 4-Dimethylaminopyridine (DMAP) (0.1 equiv) to the solution.

-

Electrophile Addition: Slowly add the freshly prepared 1-methyl-1H-imidazole-5-carbonyl chloride hydrochloride (1.2 equiv) in small portions to manage the exothermic reaction.

-

Coupling: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2–12 hours.

-

Quenching & Workup: Dilute the mixture with additional DCM and wash sequentially with saturated aqueous NaHCO3 (to neutralize residual acid), water, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel chromatography to isolate the final amide intermediate.

Causality & Self-Validation:

-

Why DMAP? DMAP acts as a potent nucleophilic catalyst. It attacks the acyl chloride to form an N-acylpyridinium intermediate. This intermediate is highly susceptible to nucleophilic attack by the target amine, significantly increasing the reaction rate and yield compared to uncatalyzed coupling[2].

-

Why Excess Pyridine? The reaction utilizes the hydrochloride salt of the acyl chloride, meaning extra base is required to neutralize both the pre-existing HCl and the HCl generated during the amidation step. Failing to use sufficient base will result in the protonation of the target amine, halting the reaction[3].

-

Self-Validation (In-Process Control): Thin-Layer Chromatography (TLC) or in situ IR spectroscopy should be used. The complete disappearance of the target amine spot on TLC confirms the efficiency of the coupling.

References

-

[2] Synthesis and Biological Evaluation of a Series of Novel Inhibitor of Nek2/Hec1 Analogues. National Institutes of Health (NIH). Available at:

-

[1] Use of an Iridium-Catalyzed Redox-Neutral Alcohol-Amine Coupling on Kilogram Scale for the Synthesis of a GlyT1 Inhibitor. Organic Process Research & Development - ACS Publications. Available at:

-

[3] Structure–Affinity Relationships and Structure–Kinetic Relationships of 1,2-Diarylimidazol-4-carboxamide Derivatives as Human Cannabinoid 1 Receptor Antagonists. National Institutes of Health (NIH). Available at:

-

[4] US20200369621A1 - Substituted imidazolecarboxylate derivatives and the use thereof. Google Patents. Available at:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Biological Evaluation of a Series of Novel Inhibitor of Nek2/Hec1 Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Affinity Relationships and Structure–Kinetic Relationships of 1,2-Diarylimidazol-4-carboxamide Derivatives as Human Cannabinoid 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20200369621A1 - Substituted imidazolecarboxylate derivatives and the use thereof - Google Patents [patents.google.com]

Technical Support Hub: Improving Yield in 1H-Imidazole-5-carbonyl Chloride Coupling Reactions

Welcome to the Technical Support Center dedicated to navigating the complexities of 1H-Imidazole-5-carbonyl chloride coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic strategies, troubleshoot common issues, and ultimately improve reaction yields. As a key building block in medicinal chemistry, mastering the reactivity of this versatile scaffold is paramount.[1] This hub provides in-depth, experience-driven insights to help you achieve consistent and high-yielding results.

Troubleshooting Guide: A Diagnostic Approach

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve common problems.

Issue 1: Low to No Product Yield

Q: My reaction is resulting in a very low yield, or I'm recovering only starting materials. What are the most likely causes?

A: This is a common and frustrating issue, often pointing to problems with the acyl chloride's stability or the reaction conditions. Let's break down the potential culprits.

1. Has the 1H-Imidazole-5-carbonyl chloride been compromised?

Acyl chlorides are highly reactive and susceptible to hydrolysis.[2][3] Even brief exposure to atmospheric moisture can convert the acyl chloride to the much less reactive carboxylic acid, which will not couple under these conditions.[2][4]

-

Diagnostic Question: Did you use a freshly opened bottle of the acyl chloride or verify the quality of your existing stock? How was it stored?

-

Solution:

-

Always use the acyl chloride from a tightly sealed container stored in a desiccator.

-

If you suspect hydrolysis, consider preparing the acyl chloride fresh from 1H-imidazole-5-carboxylic acid using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[4]

-

It's often best to use the acyl chloride immediately after it's prepared or purchased.[4]

-

2. Are your reaction conditions strictly anhydrous?

This is the most critical factor for success. Trace amounts of water in your solvent, amine, or glassware can lead to significant yield loss.[2]

-

Diagnostic Question: How were your solvents and glassware dried? Was the reaction run under an inert atmosphere?

-

Solution:

-

Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas.[4]

-

Solvents: Use freshly distilled, anhydrous solvents. Solvents like DMF are hygroscopic and should be handled with care.[4] Consider using molecular sieves to dry the solvent immediately before use.[2]

-

Inert Atmosphere: Perform the entire reaction, from reagent addition to quenching, under a nitrogen or argon atmosphere.[2][4]

-

3. Is your base appropriate for the reaction?

The primary role of the base is to neutralize the hydrochloric acid (HCl) byproduct of the reaction.[2] If the base is not effective, the reaction mixture will become acidic, which can lead to unwanted side reactions or protonation of your amine nucleophile, rendering it unreactive.

-

Diagnostic Question: What base are you using, and how much?

-

Solution:

Issue 2: Formation of Multiple Side Products

Q: My TLC/LC-MS analysis shows multiple spots/peaks in addition to my desired product. What are these side products, and how can I minimize them?

A: Side product formation often points to issues with stoichiometry, temperature control, or the reactivity of the imidazole ring itself.

1. Are you observing double acylation or other unexpected products?

If your amine nucleophile has other reactive functional groups (e.g., another amine, a hydroxyl group), these can also react with the acyl chloride. Additionally, the imidazole ring itself has a nucleophilic nitrogen that could potentially react under certain conditions.

-

Diagnostic Question: Does your amine have multiple nucleophilic sites? Are you adding the acyl chloride to the amine, or vice-versa?

-

Solution:

-

Order of Addition: Add the 1H-Imidazole-5-carbonyl chloride solution dropwise to a cooled solution of your amine and base. This maintains a low concentration of the highly reactive acyl chloride, minimizing side reactions.

-

Protecting Groups: If your amine contains other nucleophilic groups, consider using appropriate protecting groups.

-

Temperature Control: Run the reaction at a low temperature (e.g., 0°C) to improve selectivity and minimize side reactions. Slowly warm to room temperature only if the reaction is sluggish.[5]

-

2. Could your solvent be participating in the reaction?

While less common, some solvents can react under certain conditions. For example, using an alcohol as a solvent will lead to the formation of an ester as a major byproduct.[2]

-

Diagnostic Question: What solvent are you using?

-

Solution:

Below is a troubleshooting workflow to diagnose and solve low yield issues:

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this coupling reaction?

A1: The choice of solvent is critical and can significantly impact reaction yield.[8] A good solvent should dissolve all reactants but be inert to the highly reactive acyl chloride. Polar aprotic solvents are generally preferred.

| Solvent | Polarity | Comments |

| Dichloromethane (DCM) | Medium | Excellent choice, dissolves most reactants, volatile and easy to remove. |

| Tetrahydrofuran (THF) | Medium | Good alternative to DCM. Must be anhydrous. |

| Dioxane | Low | Has been shown to be effective for similar amidations.[6][7] |